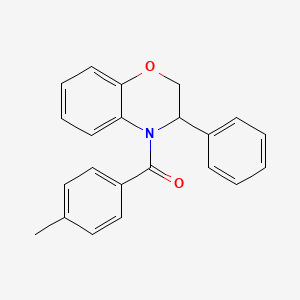

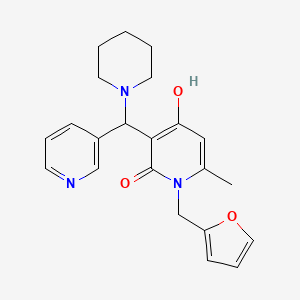

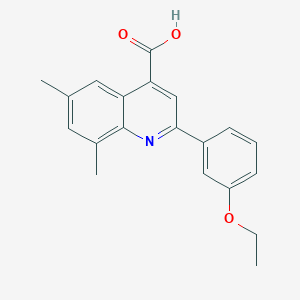

![molecular formula C21H23N3O5 B2495106 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one CAS No. 1351581-26-4](/img/structure/B2495106.png)

4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of analogues related to "4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one" involves modification schemes aimed at enhancing bioavailability without compromising anti-tuberculosis activity. One study by Tangallapally et al. (2006) highlights the creation of new series through modifications like the replacement of the benzyl group on the piperazine C-ring, introduction of a nitrogen atom into the aromatic ring, and expansion of the ring to a bicyclic tetrahydroisoquinoline moiety, showing increased absorption and serum half-life while retaining or enhancing anti-tuberculosis activity (Tangallapally, Lee, Lenaerts, & Lee, 2006).

Molecular Structure Analysis

Molecular structure analysis of similar compounds includes detailed examination through various spectroscopic methods such as IR, 1H NMR, and mass spectral data to confirm the synthesized compounds' structures. For example, Temiz-Arpacı et al. (2005) synthesized a series of novel derivatives, confirming their structures using these analytical techniques, showcasing the methodological approach to characterizing such complex molecules (Temiz-Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005).

Chemical Reactions and Properties

Chemical reactions and properties of these compounds are explored through their synthesis routes and their interactions in biological systems. A study by Bektaş et al. (2010) on the synthesis of 1,2,4-triazole derivatives, including the use of morpholine or methyl piperazine as amine components, highlights the exploration into the chemical reactivity and potential biological activity of such compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Physical Properties Analysis

The analysis of physical properties often involves the examination of crystalline structures and molecular conformations. Aydın et al. (2011) reported on the crystal structure of a related compound, noting the morpholine ring's chair conformation and the piperazine ring's puckered conformation, providing insights into the compound's physical state and potential intermolecular interactions (Aydın, Şüküroğlu, Akkurt, & Büyükgüngör, 2011).

Chemical Properties Analysis

The chemical properties of such compounds, including reactivity and stability, are crucial for their potential application in drug development. Luescher, Vo, and Bode (2014) introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, showcasing a novel approach to synthesizing these N-heterocycles under mild conditions, which is indicative of the chemical versatility and potential utility of the compound (Luescher, Vo, & Bode, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

A study by Bektaş et al. (2007) involved the synthesis of several 1,2,4-triazole derivatives, including compounds related to 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one. These compounds were tested for their antimicrobial activities, with some showing good or moderate activities against various microorganisms. The research highlights the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anti-tuberculosis Applications

Tangallapally et al. (2006) synthesized new analogues of 5-nitro-furan-2-carbonyl derivatives, aiming to improve the bioavailability of anti-tuberculosis agents. The modifications involved in the synthesis retained strong anti-tuberculosis activity and enhanced absorption and serum half-life, indicating the potential of furan-2-carbonyl derivatives in tuberculosis treatment (Tangallapally et al., 2006).

Enantioselective Hydrogenation in Drug Discovery

Fleischer et al. (2013) discussed the importance of chiral six-membered nitrogen heterocycles, such as substituted piperazines and morpholines, in pharmaceuticals. The study focused on the enantioselective hydrogenation of quinoxalines and 2H-1,4-benzoxazines, processes relevant to the synthesis of compounds like 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one, and their role in drug discovery (Fleischer et al., 2013).

Synthesis of Piperazines and Morpholines

Luescher et al. (2014) introduced SnAP reagents for transforming aldehydes into N-unprotected piperazines and morpholines, offering a simple and mild method compatible with various aldehydes. This synthesis approach could be relevant for creating derivatives of 4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one (Luescher et al., 2014).

Propiedades

IUPAC Name |

4-benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c25-19-15-28-14-17(24(19)13-16-5-2-1-3-6-16)20(26)22-8-10-23(11-9-22)21(27)18-7-4-12-29-18/h1-7,12,17H,8-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHKTVVSVPAVRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2COCC(=O)N2CC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-[4-(furan-2-carbonyl)piperazine-1-carbonyl]morpholin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

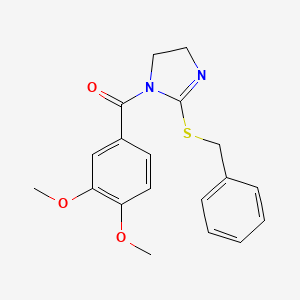

![4-benzoyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2495029.png)

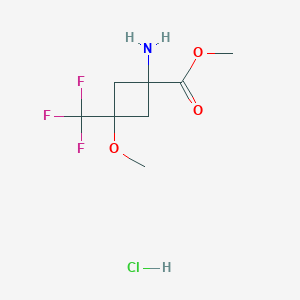

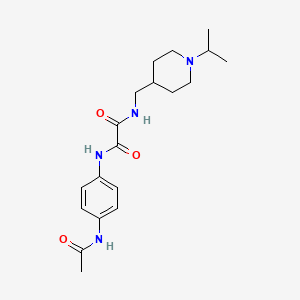

![N-(2-fluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2495032.png)

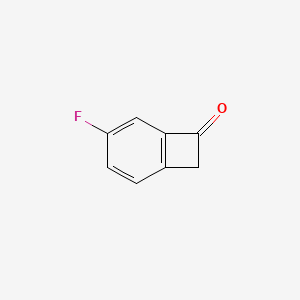

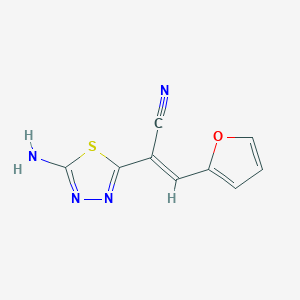

![2-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid hydrobromide](/img/structure/B2495037.png)

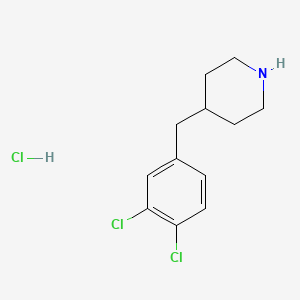

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2495044.png)